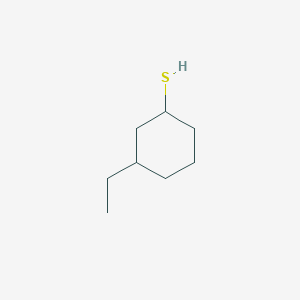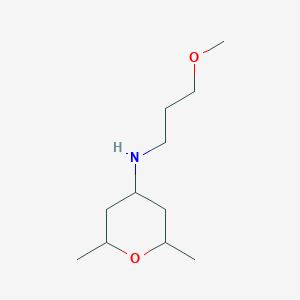
N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine is a chemical compound with a unique structure that includes an oxane ring substituted with methoxypropyl and dimethylamine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine typically involves the reaction of 4-aminopiperidine with 3-methoxy-bromopropane. The primary amine is selectively protected using benzophenone, allowing the free secondary amine to undergo proton abstraction. This free secondary amine then reacts with 3-methoxy-bromopropane. Finally, the protecting group is removed under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
化学反应分析
Types of Reactions
N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxane ring can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction can produce simpler amines.
科学研究应用
N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with unique properties .
作用机制
The mechanism of action of N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound shares the methoxypropyl group but has a different core structure.
Sulfonamide Methoxypyridine Derivatives: These compounds have similar functional groups but different aromatic skeletons
Uniqueness
N-(3-Methoxypropyl)-2,6-dimethyloxan-4-amine is unique due to its specific oxane ring structure and the combination of methoxypropyl and dimethylamine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthetic chemistry and pharmaceuticals.
属性
分子式 |
C11H23NO2 |
|---|---|
分子量 |
201.31 g/mol |
IUPAC 名称 |
N-(3-methoxypropyl)-2,6-dimethyloxan-4-amine |
InChI |
InChI=1S/C11H23NO2/c1-9-7-11(8-10(2)14-9)12-5-4-6-13-3/h9-12H,4-8H2,1-3H3 |
InChI 键 |
VTIFKAVERORZEN-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(O1)C)NCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


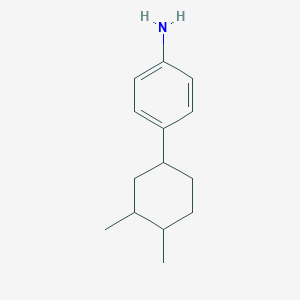
![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)
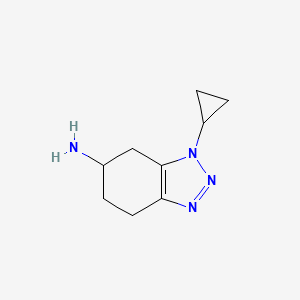
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)
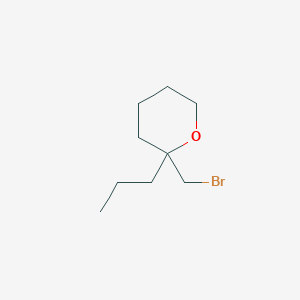
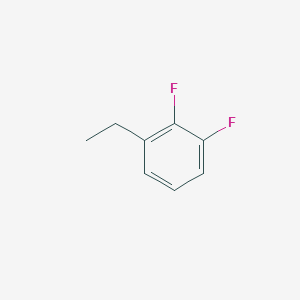
![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)
![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13223936.png)
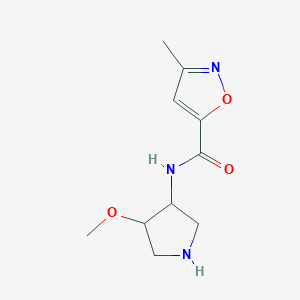
![{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223944.png)



